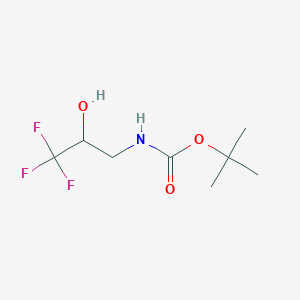

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSJLZBMIHPPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676951 | |

| Record name | tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219606-48-0 | |

| Record name | tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Foreword: The Significance of Trifluoromethylated Building Blocks in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a key chiral building block that embodies this principle, providing a versatile scaffold for the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique combination of a trifluoromethyl group, a secondary alcohol, and a protected amine makes it an invaluable synthon for introducing this privileged motif. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering not just protocols, but a deeper understanding of the chemical principles that underpin these transformations.

Strategic Approaches to the Synthesis of the Target Molecule

The synthesis of tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate can be approached through several strategic disconnections. However, the most prevalent and efficient methods converge on a two-step sequence:

-

Formation of the 1,1,1-trifluoro-3-aminopropan-2-ol backbone: This crucial step establishes the core trifluoromethylated amino alcohol structure.

-

Protection of the primary amine: The introduction of the tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group essential for subsequent synthetic manipulations.

This guide will focus on the most reliable and scalable of these methods, primarily the ring-opening of a trifluoromethylated epoxide, and will also touch upon alternative approaches.

Primary Synthetic Route: Epoxide Ring-Opening and Subsequent Boc Protection

The ring-opening of 3,3,3-trifluoro-1,2-epoxypropane is a highly effective method for the regioselective introduction of a nucleophile at the less hindered C1 position. This is due to the strong electron-withdrawing nature of the trifluoromethyl group, which directs nucleophilic attack away from the more sterically hindered and electron-deficient C2 position.

Mechanism of Epoxide Ring-Opening

The reaction proceeds via a classic Sₙ2 mechanism. Under basic or nucleophilic conditions, the nucleophile directly attacks the less substituted carbon of the epoxide ring, leading to inversion of stereochemistry at that center if a chiral epoxide is used. The choice of the nitrogen nucleophile is critical and can range from ammonia to protected amine equivalents.

Diagram 1: General Workflow for the Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Caption: A streamlined workflow illustrating the key stages of the synthesis.

Experimental Protocol: Synthesis of Racemic tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

This protocol is a robust and scalable method for the preparation of the racemic target compound.

Part A: Synthesis of 1,1,1-Trifluoro-3-aminopropan-2-ol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,3,3-Trifluoro-1,2-epoxypropane | 112.05 | 10.0 g | 0.089 mol |

| Ammonium Hydroxide (28-30% solution) | 35.05 | 50 mL | ~0.74 mol |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a stirred solution of ammonium hydroxide in ethanol in a sealed pressure vessel, add 3,3,3-trifluoro-1,2-epoxypropane dropwise at 0 °C.

-

Seal the vessel and heat the reaction mixture to 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

The resulting crude 1,1,1-trifluoro-3-aminopropan-2-ol can be used in the next step without further purification.

Part B: Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 1,1,1-Trifluoro-3-aminopropan-2-ol | 129.08 | ~11.5 g | ~0.089 mol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.3 g | 0.098 mol |

| Triethylamine (TEA) | 101.19 | 13.5 mL | 0.097 mol |

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

Procedure:

-

Dissolve the crude 1,1,1-trifluoro-3-aminopropan-2-ol in THF.

-

Add triethylamine to the solution.

-

Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate as a white solid.

Enantioselective Synthesis: Accessing Chiral Building Blocks

For many applications in drug development, the synthesis of a single enantiomer of the target molecule is crucial. The most effective strategy for achieving this is through the use of a chiral starting material, specifically an enantiomerically pure epoxide.

Diagram 2: Enantioselective Synthesis Pathway

Caption: Enantioselective route starting from a chiral epoxide.

The ring-opening of an enantiopure epoxide with ammonia proceeds with high fidelity, yielding the corresponding chiral amino alcohol. For example, the use of (R)-3,3,3-trifluoro-1,2-epoxypropane will lead to the formation of (S)-1,1,1-trifluoro-3-aminopropan-2-ol, which can then be protected with a Boc group to yield (S)-tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. The synthesis of enantiopure 3,3,3-trifluoro-1,2-epoxypropane can be achieved through various methods, including kinetic resolution or asymmetric epoxidation of 3,3,3-trifluoropropene.

Alternative Synthetic Approaches

While the epoxide ring-opening strategy is the most common, other methods have been explored for the synthesis of trifluoromethylated amino alcohols. One notable alternative is the reduction of α-aminoalkyl trifluoromethyl ketones. This approach, however, often requires multiple steps to prepare the ketone precursor and may involve less readily available starting materials.

Characterization and Quality Control

The identity and purity of the synthesized tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the molecule. Key diagnostic signals in the ¹H NMR spectrum include the characteristic nonet for the CH(OH) proton and the multiplet for the CH₂ protons adjacent to the nitrogen. The ¹⁹F NMR will show a singlet corresponding to the CF₃ group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, O-H, and C=O functional groups should be present.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion: A Versatile Building Block for Innovation

The synthesis of tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, particularly through the robust and scalable epoxide ring-opening route, provides chemists with a valuable tool for the introduction of the trifluoromethylated amino alcohol motif. The ability to access this compound in both racemic and enantiopure forms further enhances its utility in the design and development of novel pharmaceuticals and other advanced materials. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols are paramount to achieving high yields and purity of this important synthetic intermediate.

References

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. Retrieved from [Link]

-

SciSpace. (n.d.). Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. Retrieved from [Link]

-

ResearchGate. (2025). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. Retrieved from [Link]

-

OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

YouTube. (2018, September 20). 13.6 Ring Opening of Epoxides. Retrieved from [Link]

-

Arkivoc. (n.d.). Iron(III) trifluoroacetate [Fe(O₂CCF₃)₃] catalyzed epoxide opening with amines. Retrieved from [Link]

-

PubMed. (2020, April 17). Perfluoro- tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes: Detection of Protein Kinase Activity by 19F NMR. Retrieved from [Link]

-

SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

YouTube. (2018, September 20). 13.6 Ring Opening of Epoxides. Retrieved from [Link]

-

MDPI. (n.d.). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

-

MDPI. (n.d.). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Retrieved from [Link]

-

ResearchGate. (2021, November 19). GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). Retrieved from [Link]

-

ResearchGate. (2021, November 19). GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Retrieved from [Link]

An In-depth Technical Guide to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Modern Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase binding affinity, and alter lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. When this strategic fluorination is combined with the versatile carbamate linkage, specifically the acid-labile tert-butyloxycarbonyl (Boc) protecting group, it gives rise to valuable and highly sought-after building blocks for organic synthesis.

This technical guide provides a comprehensive overview of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a chiral building block that embodies this synergy. We will delve into its physical and chemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of complex, high-value molecules.

Core Molecular Attributes and Physicochemical Properties

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a bifunctional molecule featuring a secondary alcohol and a Boc-protected amine. The presence of the electron-withdrawing trifluoromethyl group significantly influences the properties of the adjacent hydroxyl group, impacting its acidity and reactivity. The bulky tert-butyl group of the Boc moiety provides steric hindrance and defines its characteristic acid-lability, allowing for selective deprotection under mild conditions.

Table 1: Physicochemical Properties of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | IUPAC Nomenclature |

| Molecular Formula | C8H14F3NO3 | Calculated |

| Molecular Weight | 245.20 g/mol | Calculated |

| CAS Number | 885691-89-6 | Chemical Abstract Service |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not experimentally determined. Predicted to be a low-melting solid. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water and non-polar solvents. | Inferred from structural analogues |

Synthesis and Experimental Protocols

The synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate can be efficiently achieved through a two-step process starting from a suitable trifluoromethylated precursor. A common and reliable approach involves the reduction of a trifluoromethyl ketone followed by the protection of the resulting amino alcohol.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Amino-3,3,3-trifluoropropan-2-ol

This protocol is adapted from established procedures for the reduction of α-amino ketones.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-3,3,3-trifluoropropan-2-one hydrochloride (1.0 eq) in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 1-amino-3,3,3-trifluoropropan-2-ol. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

This procedure follows a standard Boc protection protocol.

-

Reaction Setup: Dissolve the crude 1-amino-3,3,3-trifluoropropan-2-ol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (Et3N) (1.2 eq) to the solution.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.

Chemical Reactivity and Handling

Reactivity Profile

Caption: Key reactive sites of the target molecule.

The reactivity of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is dictated by its three main functional groups:

-

Boc-Protected Amine: The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent) to reveal the primary amine. This orthogonality is a key feature in multi-step syntheses.

-

Secondary Alcohol: The hydroxyl group can undergo typical reactions of secondary alcohols, such as oxidation to the corresponding ketone, esterification, and etherification. The adjacent trifluoromethyl group will influence the reactivity of this alcohol.

-

Trifluoromethyl Group: The CF3 group is generally unreactive under standard synthetic conditions, providing a stable structural motif.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Identification (Predicted): May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate make it a valuable building block in the synthesis of a variety of biologically active molecules.

-

Peptidomimetics and Protease Inhibitors: The trifluoromethyl carbinol motif is a known transition-state isostere for peptide bonds, making this compound an excellent starting material for the synthesis of protease inhibitors. The hydroxyl group can mimic the tetrahedral intermediate of amide hydrolysis.

-

Chiral Ligands and Auxiliaries: The chiral nature of this molecule allows for its use in the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary to control stereochemistry in subsequent reactions.

-

Introduction of Fluorine into Bioactive Scaffolds: This compound serves as a convenient handle to introduce the trifluoromethyl group into more complex molecular architectures, leveraging the benefits of fluorination in drug design.

Conclusion

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate represents a powerful and versatile building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its orthogonal protecting group strategy allows for its seamless integration into complex synthetic routes. The strategic placement of the trifluoromethyl group provides a means to enhance the pharmacological properties of target molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this valuable synthon in their pursuit of novel therapeutics.

References

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.This reference provides a comprehensive review of synthetic methods for the core structure of the title compound.

- Safety Data Sheet for similar compounds.General safety precautions can be inferred from SDS of structurally related chemicals. (Link to be provided from a chemical supplier like MilliporeSigma)

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.This article details the synthesis of related trifluoromethylated amino alcohols, providing context for the proposed synthetic protocol. (Link to be provided from a peer-reviewed journal, e.g., MDPI)

- Stereoselective Synthesis of Boc-Protected cis and trans-4-Trifluoromethylprolines by Asymmetric Hydrogenation Reactions.This paper discusses the synthesis of related Boc-protected fluorinated compounds.

- Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols.This study provides examples of the characterization of similar Boc-protected amino alcohols.

An In-Depth Technical Guide to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Trifluoromethylated Building Blocks in Medicinal Chemistry

Physicochemical Properties and Molecular Structure

The molecular architecture of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate combines the key features of a trifluoromethyl group, a secondary alcohol, and a Boc-protected amine. This unique arrangement makes it a valuable chiral synthon for the introduction of a trifluoromethylated amino alcohol moiety into more complex molecules.

Molecular Structure:

A summary of its predicted physicochemical properties is presented in the table below. These values are estimated based on the known properties of structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄F₃NO₃ | - |

| Molecular Weight | 245.19 g/mol | - |

| XLogP3 | ~1.5 | Estimated |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 5 | - |

Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: A Proposed Synthetic Workflow

The synthesis of β-amino-α-trifluoromethyl alcohols is well-documented in the scientific literature.[3] A highly effective and common method involves the ring-opening of a suitable trifluoromethylated epoxide with an amine, followed by protection of the resulting amino group. A plausible and efficient synthetic route to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is outlined below.

Experimental Protocol: A Step-by-Step Guide

Step 1: Ring-Opening of 3,3,3-Trifluoro-1,2-epoxypropane with Ammonia

-

Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, cool a solution of 3,3,3-trifluoro-1,2-epoxypropane (1.0 eq.) in a suitable solvent such as methanol or isopropanol to -78 °C (dry ice/acetone bath).

-

Addition of Ammonia: Carefully condense anhydrous ammonia (excess, typically 5-10 eq.) into the reaction vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by GC-MS or ¹⁹F NMR spectroscopy.

-

Work-up: After the reaction is complete, carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to obtain the crude 1-amino-3,3,3-trifluoropropan-2-ol. This intermediate can often be used in the next step without further purification.

Step 2: Boc-Protection of 1-amino-3,3,3-trifluoropropan-2-ol

-

Reaction Setup: Dissolve the crude 1-amino-3,3,3-trifluoropropan-2-ol (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution. If necessary, a mild base such as triethylamine or sodium bicarbonate can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.

Applications in Research and Drug Development: Leveraging the Trifluoromethyl Moiety

The unique structural features of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate make it a highly valuable building block in medicinal chemistry. The trifluoromethyl group can significantly impact the biological activity of a parent compound through various mechanisms.

Impact of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.[2]

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.[2]

-

Receptor Binding: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to increased binding affinity and potency.[1]

Utility of the Boc Protecting Group:

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4] This allows for the selective unmasking of the amine functionality at a desired stage of a multi-step synthesis, enabling the introduction of further diversity into the molecule.

Potential Therapeutic Applications:

The trifluoromethylated amino alcohol scaffold is present in a number of biologically active molecules. By utilizing tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, researchers can synthesize novel analogs of existing drugs or explore new chemical space for a variety of therapeutic targets. For example, this building block could be instrumental in the development of:

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and participate in key binding interactions within an enzyme's active site.

-

G-Protein Coupled Receptor (GPCR) Modulators: The enhanced lipophilicity imparted by the trifluoromethyl group can be advantageous for targeting membrane-bound receptors.

-

Ion Channel Blockers: The unique electronic properties of the trifluoromethyl group can influence the interaction of a molecule with the pores of ion channels.

Illustrative Signaling Pathway: Modulation of a Kinase Cascade

The introduction of a trifluoromethylated moiety can influence the interaction of a small molecule inhibitor with its target kinase. The following diagram illustrates a generic kinase signaling pathway that could be targeted by a molecule synthesized using the title compound.

Caption: Inhibition of a kinase cascade by a trifluoromethyl-containing molecule.

Conclusion

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate represents a valuable and versatile building block for the synthesis of novel, fluorinated molecules with potential therapeutic applications. While its specific properties are yet to be fully characterized in the public domain, the well-established chemistry of β-amino-α-trifluoromethyl alcohols provides a solid foundation for its synthesis and utilization. The strategic incorporation of the trifluoromethyl group, facilitated by synthons like the one described herein, will undoubtedly continue to be a powerful tool in the hands of medicinal chemists striving to develop the next generation of innovative medicines.

References

-

Mlostoń, G., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829-843. [Link]

- Mlostoń, G., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829-843.

-

PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]

-

Mezzetta, A., & Guazzelli, L. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(19), 6237. [Link]

-

Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]

- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

-

PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Synthesis, 2008(19), 3126-3130.

- Makam, P., Samipillai, M., Kruger, H. G., Govender, T., & Naicker, T. (2017). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Zeitschrift für Kristallographie-New Crystal Structures, 232(4), 577-578.

- Zarei, M., & Jarrahpour, A. A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Mexican Chemical Society, 55(4), 223-228.

-

PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-hydroxycarbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Al-temimi, A. A. (2021). GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). IOP Conference Series: Earth and Environmental Science, 910(1), 012011.

Sources

An In-Depth Spectroscopic Guide to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: A Predictive and Methodological Analysis

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a fluorinated building block of significant interest in medicinal chemistry and drug development. Given the specialized nature of this compound, readily available, fully characterized reference spectra are not abundant in the public domain.

Therefore, this document adopts the perspective of a Senior Application Scientist tasked with characterizing a novel compound. It combines a predictive analysis, grounded in foundational spectroscopic principles and data from structural analogs, with detailed, field-proven protocols for acquiring high-fidelity experimental data. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this molecule in their work.

The core of this guide is built on three pillars:

-

Expertise & Experience: We move beyond simple data reporting to explain the causality behind spectroscopic phenomena, particularly the profound influence of the trifluoromethyl (CF₃) group on the molecule's NMR, IR, and MS profiles.

-

Trustworthiness: The predictive data is systematically derived, and the accompanying protocols represent self-validating systems for generating reliable experimental results.

-

Authoritative Grounding: All theoretical claims and methodological standards are supported by in-text citations linked to a comprehensive reference list, ensuring scientific integrity.

Molecular Structure and Overview

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate incorporates several key functional groups: a bulky tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, a carbamate linkage, and a chiral center bearing a highly electronegative trifluoromethyl (CF₃) group. This combination dictates its unique chemical properties and spectroscopic behavior.

Caption: 2D Structure of the Target Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis must consider not only standard proton and carbon environments but also the significant influence of the fluorine atoms, requiring ¹H, ¹³C, and ¹⁹F nuclei observation.

Predicted Spectroscopic Data

The following predictions are based on established chemical shift principles and the known effects of electron-withdrawing groups. The CF₃ group is expected to cause a significant downfield (deshielding) shift for adjacent nuclei (¹H and ¹³C) and introduce complex splitting patterns due to heteronuclear (H-F and C-F) coupling.

-

t-Butyl Protons (9H): A sharp singlet is expected around δ 1.45 ppm . This group is sterically and electronically distant from the CF₃ group, so its chemical shift should be typical for a Boc group.

-

Methylene Protons (CH₂, 2H): These protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely in the range of δ 3.2-3.5 ppm . Each proton will be split by the adjacent methine proton and the geminal proton.

-

Methine Proton (CH, 1H): This proton, directly attached to the carbon bearing the hydroxyl and adjacent to the CF₃ group, will be significantly deshielded. It is expected to appear as a multiplet around δ 4.0-4.3 ppm . The multiplicity will be complex, arising from coupling to the two methylene protons and the three fluorine atoms (³JHF).

-

Amine Proton (NH, 1H): A broad singlet or triplet is expected around δ 5.0-5.5 ppm , with its exact shift and appearance being dependent on solvent and concentration.

-

Hydroxyl Proton (OH, 1H): A broad singlet or doublet, depending on conditions, is expected. Its chemical shift is highly variable (δ 2.5-4.0 ppm ) and depends on solvent, concentration, and temperature due to hydrogen bonding.

-

tert-Butyl Methyl Carbons (3C): A single peak is expected around δ 28.4 ppm .

-

tert-Butyl Quaternary Carbon (1C): Expected around δ 79.5 ppm .

-

Methylene Carbon (CH₂, 1C): Expected around δ 44-46 ppm .

-

Methine Carbon (CH-OH, 1C): This carbon is adjacent to the CF₃ group and will be significantly influenced. It is expected to appear as a quartet due to two-bond C-F coupling (²JCF) in the range of δ 70-73 ppm .

-

Carbamate Carbonyl Carbon (C=O, 1C): Expected around δ 156.0 ppm .

-

Trifluoromethyl Carbon (CF₃, 1C): This carbon will show a strong one-bond C-F coupling (¹JCF), resulting in a prominent quartet. The chemical shift is predicted to be in the range of δ 124-127 ppm .[1]

-

Trifluoromethyl Fluorines (3F): The three equivalent fluorine atoms will produce a single resonance. Given the structure, a chemical shift in the range of δ -72 to -78 ppm (relative to CFCl₃) is anticipated.[2][3] This signal is expected to be a doublet due to three-bond coupling with the methine proton (³JHF).

Summary of Predicted NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H / ¹³C) | Notes |

| C(CH₃)₃ | ~1.45 | ~28.4 | singlet / quartet | Standard Boc group signals. |

| C(CH₃)₃ | - | ~79.5 | - / singlet | |

| NH | ~5.0 - 5.5 | - | broad singlet / - | Shift is solvent dependent. |

| CH₂ | ~3.2 - 3.5 | ~44-46 | multiplet / triplet | Diastereotopic protons. |

| CH(OH) | ~4.0 - 4.3 | ~70-73 | multiplet / quartet | Deshielded by OH and CF₃. ²JCF coupling expected. |

| OH | ~2.5 - 4.0 | - | broad singlet / - | Shift is highly variable. |

| C=O | - | ~156.0 | - / singlet | Typical carbamate carbonyl. |

| CF₃ | - | ~124-127 | - / quartet | Strong ¹JCF coupling (~285 Hz).[1] |

| CF₃ | - | - | doublet | ¹⁹F NMR: ³JHF coupling to methine proton. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality data suitable for full structural confirmation.

Caption: Standard Workflow for NMR Analysis.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 25-50 mg for ¹³C NMR into a clean, dry vial.[4][5]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ may be preferred if solubility is an issue or to better resolve the OH and NH protons.

-

Internal Standard: Add an internal reference standard. Tetramethylsilane (TMS) is the standard for organic solvents, used to reference both ¹H and ¹³C spectra to 0.00 ppm.[4][6]

-

Filtration and Transfer: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can severely degrade spectral quality.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument would include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum. This experiment is highly sensitive and requires fewer scans than a ¹³C experiment. An external reference standard like CFCl₃ may be used.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for rapidly confirming the presence of key functional groups.

Predicted IR Analysis

The spectrum will be dominated by absorptions from the hydroxyl, amine, carbamate, and trifluoromethyl groups.

-

O-H Stretch: A strong, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[7][8]

-

N-H Stretch: A moderate, sharp peak should appear around 3400-3300 cm⁻¹ .

-

C-H Stretches: Aliphatic C-H stretching vibrations will be visible just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range.

-

C=O Stretch: The carbamate carbonyl group will produce a very strong, sharp absorption band in the range of 1715-1680 cm⁻¹ .

-

C-F Stretches: The trifluoromethyl group gives rise to multiple, very strong, and characteristic absorption bands. Expect intense peaks in the 1300-1100 cm⁻¹ region.[1] These are often the most prominent signals in the fingerprint region for fluorinated compounds.

-

C-O Stretch: A moderate absorption from the alcohol C-O bond is expected around 1100-1050 cm⁻¹ .

Summary of Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| N-H Stretch (Carbamate) | 3400 - 3300 | Moderate, Sharp |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Moderate to Strong |

| C=O Stretch (Carbamate) | 1715 - 1680 | Strong, Sharp |

| C-F Stretches (CF₃) | 1300 - 1100 | Very Strong |

| C-O Stretch (Alcohol) | 1100 - 1050 | Moderate |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid or liquid samples due to its simplicity and speed.

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum which will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) and instrument-related absorptions.[7]

-

Sample Application: Place a small amount of the solid sample (or a single drop if it is an oil) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good optical contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high signal-to-noise ratio spectrum. The process usually takes less than a minute.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the compound's molecular weight and fragmentation patterns, further confirming its structure. Electrospray Ionization (ESI) is the most suitable technique for this polar, non-volatile molecule.[9][10]

Predicted MS Analysis (ESI)

The analysis can be performed in both positive and negative ion modes.

-

Molecular Weight: The monoisotopic mass of C₉H₁₆F₃NO₃ is 243.11 g/mol .

-

Protonated Molecule ([M+H]⁺): The primary ion observed should be the protonated molecule at m/z 244.12 .

-

Sodium Adduct ([M+Na]⁺): A sodium adduct is very common in ESI and would appear at m/z 266.10 .

-

Key Fragments: The Boc group is known to fragment in characteristic ways.[11][12]

-

Loss of isobutylene (M-56): A prominent fragment at m/z 188.06 ([M+H-C₄H₈]⁺) is expected from a McLafferty-type rearrangement.

-

Loss of the tert-butyl group (M-57): Loss of the tert-butyl radical would yield a fragment at m/z 187.05 .

-

Loss of the entire Boc group (M-101): Cleavage of the N-C bond would result in the protonated amino alcohol fragment at m/z 143.05 .

-

Loss of Water (M-18): Alcohols often lose water, which could lead to a minor peak at m/z 226.11 ([M+H-H₂O]⁺).[13]

-

-

Deprotonated Molecule ([M-H]⁻): The deprotonated molecule, likely from the alcohol or amine, would be observed at m/z 242.10 . This mode is often accompanied by lower background noise.[14]

Summary of Predicted MS Data

| Ion Mode | Predicted m/z | Assignment |

| Positive | 244.12 | [M+H]⁺ |

| Positive | 266.10 | [M+Na]⁺ |

| Positive | 188.06 | [M+H - 56]⁺ (Loss of isobutylene) |

| Positive | 143.05 | [M+H - 100]⁺ (Loss of Boc group) |

| Negative | 242.10 | [M-H]⁻ |

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol. A small amount of acid (e.g., 0.1% formic acid) is usually added to promote protonation for positive ion mode.[15]

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through an LC column.

-

ESI Source Parameters:

-

Ionization Mode: Set the instrument to acquire data in either positive or negative ion mode. It is often beneficial to run in both modes.

-

Capillary Voltage: Apply a high voltage (e.g., +3 to +5 kV for positive mode, -2 to -4 kV for negative mode).

-

Nebulizing Gas: Use a flow of nitrogen gas to assist in desolvation.

-

Drying Gas: Use a heated flow of nitrogen to evaporate the solvent from the charged droplets.

-

-

Mass Analyzer: Set the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to scan a relevant mass range, for instance, m/z 50-500, to detect the parent ion and key fragments.

-

Tandem MS (MS/MS): For definitive structural confirmation, perform an MS/MS experiment. Isolate the parent ion (e.g., m/z 244.12) and subject it to collision-induced dissociation (CID) to generate and analyze its fragments, which should match the predicted fragmentation pattern.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. By integrating foundational principles with data from structural analogs, we have established a detailed expected profile for its ¹H, ¹³C, ¹⁹F NMR, IR, and ESI-MS spectra. The inclusion of validated, step-by-step experimental protocols provides a clear pathway for researchers to acquire high-quality data, enabling unambiguous identification and quality control. This dual approach of prediction and protocol ensures that scientists in the field of drug discovery and development can proceed with confidence when synthesizing or utilizing this important fluorinated building block.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of York. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation for NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Supporting Information, General procedure for the synthesis of carbamates. [Link]

-

University of Illinois. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

-

ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

Chromedia. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

-

MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups. [Link]

-

National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry. [Link]

-

University of Rochester. Fluorine NMR. [Link]

-

PubChem. tert-butyl N-(2,3-dihydroxypropyl)carbamate. [Link]

-

PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. [Link]

-

NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

ACS Publications. Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

National Center for Biotechnology Information. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. [Link]

-

ScienceDirect. Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

Sources

- 1. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 10. poseidon-scientific.com [poseidon-scientific.com]

- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nebiolab.com [nebiolab.com]

Potential research applications of trifluoromethylated carbamates

An In-depth Technical Guide: Trifluoromethylated Carbamates: Strategic Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules represents a cornerstone of modern medicinal and agricultural chemistry. When combined with the versatile carbamate moiety, the resulting trifluoromethylated carbamates exhibit a unique constellation of physicochemical and biological properties. This technical guide provides a comprehensive exploration of the synthesis, properties, and research applications of these powerful compounds. We delve into the mechanistic rationale behind their enhanced metabolic stability, lipophilicity, and target-binding affinity. Detailed experimental protocols for their synthesis and characterization are provided, alongside an analysis of their structure-activity relationships in drug discovery and agrochemical development. This document serves as an essential resource for scientists seeking to leverage the trifluoromethyl advantage in the design of next-generation therapeutic agents, crop protection agents, and advanced materials.

The Trifluoromethyl Advantage in Molecular Design

The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy for optimizing drug-like properties.[1][2] Unlike a simple methyl group, the CF₃ group possesses a unique combination of characteristics that profoundly influence a molecule's behavior.

-

Electronic Effects: With the high electronegativity of its three fluorine atoms, the CF₃ group is a potent electron-withdrawing substituent.[3] This electronic perturbation can alter the pKa of nearby functional groups, modulate the electronic landscape of aromatic rings, and strengthen non-covalent interactions like hydrogen bonds with biological targets.[1][4]

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule.[1] This property is critical for improving a compound's ability to permeate biological membranes, such as the gut wall or the blood-brain barrier, thereby enhancing bioavailability.[5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This increased stability leads to longer in vivo half-lives and potentially lower required doses.[4][6]

-

Steric and Conformational Influence: While sterically larger than a hydrogen or methyl group, the CF₃ group can occupy binding pockets and induce specific molecular conformations that can lead to improved target affinity and selectivity.[7]

The carbamate moiety itself is a valuable functional group in drug design, often serving as a bioisostere for the amide bond.[8] Carbamates are generally more stable against proteolytic cleavage than peptides and can participate in crucial hydrogen bonding interactions with protein targets.[9] The combination of these two functionalities—the trifluoromethyl group and the carbamate—creates a powerful toolkit for fine-tuning molecular properties to achieve desired biological outcomes.[10]

Comparative Physicochemical Properties

The impact of trifluoromethylation is best illustrated by comparing key properties with non-fluorinated analogs.

| Property | Non-Fluorinated Analog (e.g., Aryl-NH-CO-OR) | Trifluoromethylated Analog (e.g., Aryl(CF₃)-NH-CO-OR) | Rationale for Change |

| Lipophilicity (LogP) | Lower | Higher | The CF₃ group is highly lipophilic, increasing partitioning into non-polar environments.[1][11] |

| Metabolic Stability (t½) | Lower | Higher | The C-F bonds are resistant to enzymatic cleavage, blocking common metabolic pathways.[3][5] |

| Acidity (pKa of N-H) | Higher | Lower | The strong electron-withdrawing nature of the CF₃ group acidifies the carbamate proton.[12] |

| Binding Affinity (Ki) | Variable | Often Improved | Enhanced lipophilic interactions and stronger hydrogen bonding potential can increase target affinity.[1][7] |

Applications in Drug Discovery and Medicinal Chemistry

Trifluoromethylated compounds are prevalent in a wide range of FDA-approved drugs, highlighting their importance in modern therapeutics.[12][13] Trifluoromethylated carbamates are particularly explored as enzyme inhibitors and modulators of protein-protein interactions across various disease areas.

Oncology

In cancer therapy, kinase inhibitors are a major class of targeted agents. The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors. For example, the drug Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer, contains a trifluoromethylphenyl moiety.[12] While not a carbamate itself, its synthesis involves a 4-chloro-3-(trifluoromethyl)phenyl isocyanate precursor, demonstrating the utility of related building blocks.[12] The rationale is that the CF₃ group can occupy hydrophobic pockets in the kinase active site and improve pharmacokinetic properties. Small molecule inhibitors containing trifluoromethyl groups can bind more effectively to key protein targets within tumor cells, thereby blocking signal transduction pathways that drive proliferation and metastasis.[4]

Neurodegenerative and Psychiatric Disorders

The ability of the CF₃ group to enhance blood-brain barrier permeability makes it a valuable tool in the design of centrally-acting agents.[1] Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression, features a trifluoromethyl group that is critical to its activity.[12] The inclusion of a CF₃ group on the phenolic ring increased its potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated version.[12] In the context of carbamates, which have been used as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, trifluoromethylation offers a clear strategy for improving brain penetration and metabolic stability.

Infectious Diseases

Trifluoromethylated carbamates have shown promise as potent anti-parasitic agents. Structure-activity relationship (SAR) studies on pyrido[1,2-a]benzimidazoles for the treatment of malaria identified derivatives with trifluoromethyl groups that possess potent activity against the blood, liver, and gametocyte stages of the Plasmodium parasite.[14] In these cases, the CF₃ group contributes to the overall lipophilicity and electronic profile required for potent antiplasmodium activity.[14] Similarly, in the design of antiviral drugs, trifluoromethylated compounds can bind more effectively to viral enzymes or receptors, blocking replication.[4]

Applications in Agrochemicals

The principles that make trifluoromethylated compounds effective in pharmaceuticals also apply to agrochemicals, where enhanced stability and bioavailability are crucial for efficacy.[15][16] The introduction of fluorine can dramatically enhance biological activity by improving transport to the target site and preventing metabolic deactivation.[17]

-

Insecticides: Carbamates have a long history as insecticides, primarily acting as acetylcholinesterase (AChE) inhibitors.[18][19] Trifluoromethylation can enhance their potency and stability in the field. The CF₃ group improves penetration through the waxy cuticle of insects and increases resistance to metabolic breakdown by insect enzymes, leading to prolonged action.[15]

-

Fungicides and Herbicides: Many modern fungicides and herbicides incorporate trifluoromethyl groups to achieve broad-spectrum activity and favorable environmental persistence profiles.[17][20] For example, Tolprocarb, a fungicide, is synthesized using a trifluoroethyl chloroformate building block, resulting in a trifluoroethoxycarbonyl moiety, a close relative of trifluoromethylated carbamates.[17]

Synthetic Strategies and Methodologies

The synthesis of trifluoromethylated carbamates has become increasingly accessible due to the development of robust and versatile chemical methods. A leading strategy involves the use of bench-stable N-CF₃ carbamoyl fluoride building blocks.[10][21]

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis, characterization, and evaluation of trifluoromethylated carbamates.

Experimental Protocol: Synthesis of an Aryl N-Trifluoromethyl Carbamate

This protocol is adapted from methodologies for creating N-CF₃ carbonyl compounds from isothiocyanate precursors.[10][22] It represents a robust and self-validating system for accessing these valuable molecules.

Objective: To synthesize an aryl N-trifluoromethyl carbamate from an aromatic isothiocyanate and a phenol.

Materials:

-

Aromatic isothiocyanate (1.0 equiv.)

-

Bis(trichloromethyl) carbonate (BTC or triphosgene) (0.4 equiv.)

-

Silver(I) fluoride (AgF) (5.0 equiv.)

-

Anhydrous acetonitrile (CH₃CN)

-

Substituted phenol (1.2 equiv.)

-

Triethylamine (TEA) (1.5 equiv.)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Methodology:

Step 1: Formation of the N-CF₃ Carbamoyl Fluoride Intermediate

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the aromatic isothiocyanate (1.0 equiv.), BTC (0.4 equiv.), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Carefully add AgF (5.0 equiv.) to the reaction mixture. Caution: AgF is light-sensitive and corrosive.

-

Stir the reaction vigorously at room temperature. Monitor the formation of the intermediate by ¹⁹F NMR spectroscopy by taking aliquots. The reaction is typically complete within 2-4 hours.

-

Upon completion, the crude mixture containing the bench-stable N-CF₃ carbamoyl fluoride can be used directly or isolated, though direct use is often more efficient.

Step 2: Carbamate Formation

-

In a separate flame-dried flask under an inert atmosphere, dissolve the substituted phenol (1.2 equiv.) in anhydrous DCM.

-

Add triethylamine (1.5 equiv.) to the phenol solution and stir for 5 minutes.

-

Carefully add the crude solution of the N-CF₃ carbamoyl fluoride intermediate from Step 1 to the phenol/TEA mixture at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Characterize the final product using:

Diagram: Simplified Reaction Mechanism

Caption: Simplified mechanism for the two-step synthesis of an aryl N-trifluoromethyl carbamate.

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound to understand how structural changes affect biological activity is the essence of SAR. For trifluoromethylated carbamates, key modification points include the aromatic ring, the carbamate oxygen substituent, and the position of the trifluoromethyl group.

Diagram: Logical Relationship of CF₃ Group on ADME Properties

Caption: How the CF₃ group's properties influence the ADME profile of a drug candidate.

Future Perspectives and Conclusion

The application of trifluoromethylated carbamates in research is poised for significant growth. While their utility in medicinal and agricultural chemistry is well-established, emerging applications in materials science, such as the development of fluorinated polymers with unique thermal and chemical resistance properties, are on the horizon.[10] The continued development of novel and more efficient synthetic methods will further accelerate the exploration of this privileged structural motif.[24]

References

-

ResearchGate. (n.d.). Synthesis of N-trifluoromethyl carbamoyl building blocks Proposed... Retrieved from ResearchGate. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

PubMed Central (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

PubMed. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. National Center for Biotechnology Information. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Nature. (n.d.). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. [Link]

-

ACS Publications. (2019). Direct Access to Trifluoromethyl-Substituted Carbamates from Carbon Dioxide via Copper-Catalyzed Cascade Cyclization of Enynes. Organic Letters. [Link]

-

ResearchGate. (2025). Modern synthesis of carbamoyl fluorides. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Link]

-

ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Advantage: Enhancing Chemical Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Advantage: Enhancing Molecular Properties with CF₃ Groups. [Link]

-

PubChem. (n.d.). 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). (n.d.). Structure—activity relationships for insecticidal carbamates. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. [Link]

-

ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides. [Link]

-

ResearchGate. (n.d.). Examples of trifluoromethyl‐containing agrochemicals. [Link]

-

PubMed. (1971). Structure-activity relationships for insecticidal carbamates. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2018). Structure–Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazoles as Orally Active Antimalarial Agents. Journal of Medicinal Chemistry. [Link]

-

PubMed. (n.d.). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

PubMed. (2012). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. National Center for Biotechnology Information. [Link]

-

PubMed. (2019). Direct Access to Trifluoromethyl-Substituted Carbamates from Carbon Dioxide via Copper-Catalyzed Cascade Cyclization of Enynes. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 14. miguelprudencio.com [miguelprudencio.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 18. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. asahilab.co.jp [asahilab.co.jp]

- 24. researchgate.net [researchgate.net]

Chirality and stereochemistry of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

An In-Depth Technical Guide to the Chirality and Stereochemistry of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity. When combined with a chiral center, as in tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, it creates a versatile and high-value building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemistry of this molecule, detailing enantioselective synthesis strategies, chiral resolution techniques, and the critical analytical methodologies required for the accurate determination of enantiomeric purity.

Introduction: The Significance of a Fluorinated Chiral Building Block

Tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a synthetic amino alcohol derivative featuring two critical structural motifs: a Boc-protected amine and a trifluoromethyl-substituted secondary alcohol. The carbon atom bearing the hydroxyl group (C2) is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.

The significance of this molecule lies in the synergistic interplay of its components:

-

Trifluoromethyl Group: This strongly electron-withdrawing group can modulate the pKa of nearby functionalities, increase lipophilicity (logP), and block sites of metabolism, often leading to improved pharmacokinetic profiles.[1][2]

-

Chiral Hydroxy Amine Core: The 1-amino-2-alcohol scaffold is a privileged structure found in numerous biologically active compounds, including beta-blockers, antivirals, and enzyme inhibitors.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, making the molecule an ideal intermediate for multi-step syntheses, particularly in peptide chemistry and solid-phase synthesis.[3]

In pharmaceutical development, it is crucial to isolate and test single enantiomers, as they often exhibit vastly different pharmacology, toxicology, and metabolic fates.[4] This guide delineates the essential strategies and analytical controls for mastering the stereochemistry of this valuable synthetic intermediate.

Caption: Overview of synthetic routes to enantiopure products.

Analytical Methods for Stereochemical Characterization

The validation of any stereoselective synthesis requires robust analytical methods to quantify its success, specifically by determining the enantiomeric excess (e.e.), defined as: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

| Method | Principle | Advantages | Limitations |

| Chiral HPLC/GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. [4][5] | Gold standard; highly accurate and reproducible; provides baseline separation for precise quantification. | Requires method development; specific chiral column needed for each class of compound. |

| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) to induce diastereomeric environments, causing separable NMR signals. [6] | Rapid analysis; does not require specialized equipment beyond a standard NMR spectrometer. | Lower accuracy than HPLC; signal overlap can be an issue; derivatization is irreversible. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. [7][8] | Nondestructive; provides information on absolute configuration (with a known standard). | Primarily qualitative; quantitative analysis requires careful calibration and is less precise. |

| Raman Optical Activity (ROA) | A vibrational optical activity technique that measures the small difference in the intensity of Raman scattered right- and left-circularly polarized light. [5] | Provides rich structural information in solution; high sensitivity to stereochemistry. | Requires specialized, less common instrumentation; longer acquisition times. |

Detailed Experimental Protocols

Protocol 1: Catalytic Asymmetric Transfer Hydrogenation

This protocol describes a representative procedure for synthesizing (S)-tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate using a well-established Ru-based catalyst.

Materials:

-

tert-Butyl (3,3,3-trifluoro-2-oxopropyl)carbamate (1.0 eq)

-

(R,R)-Ts-DPEN RuCl(p-cymene) catalyst (0.005 eq)

-

Formic acid / Triethylamine azeotrope (5:2 mixture) as the hydrogen source

-

Anhydrous Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry, nitrogen-purged reaction flask, add tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate and the (R,R)-Ts-DPEN RuCl(p-cymene) catalyst.

-

Dissolve the solids in anhydrous DCM.

-

Add the formic acid/triethylamine (5:2) mixture via syringe.

-

Stir the reaction at 30 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-